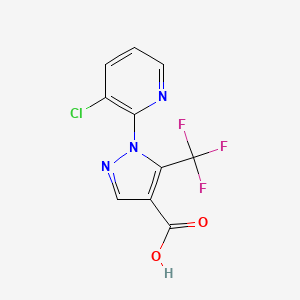
6-氯吡啶-2-磺酰胺
描述
6-Chloropyridine-2-sulfonamide is a chemical compound with the linear formula C5H5ClN2O2S . It has a molecular weight of 192.63 . It is a solid substance with a boiling point of 400.9±55.0 C at 760 mmHg .
Molecular Structure Analysis
The IUPAC name for 6-Chloropyridine-2-sulfonamide is 6-chloro-2-pyridinesulfonamide . The InChI code for this compound is 1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) .Physical And Chemical Properties Analysis
6-Chloropyridine-2-sulfonamide is a solid substance with a boiling point of 400.9±55.0 C at 760 mmHg . It has a molecular weight of 192.63 .科学研究应用
抗分枝杆菌药物的发展
- 结核分枝杆菌抑制剂:一项研究探讨了2-(叠氮基甲酰)-3-芳基-1H-吲哚-5-磺酰胺衍生物转化为吡啶衍生物,显示出对结核分枝杆菌的两种β-碳酸酐酶,Rv1284和Rv3273,具有出色的纳摩尔级抑制活性。这项研究表明了这些衍生物的潜力,包括与6-氯吡啶-2-磺酰胺相关的衍生物,在开发具有替代作用机制的抗分枝杆菌药物方面的潜力(Güzel等,2009年)。
环境化学和毒理学
- 磺胺类化合物的电化学降解:另一项研究侧重于磺胺类化合物在硼掺杂金刚石电极上的电化学氧化,包括6-氯吡啶-2-磺酰胺类似物。该研究评估了动力学、反应途径和生态毒性,强调了这些过程在处理市政废水排放中的重要性(Fabiańska等,2014年)。
药物化学
- 青光眼治疗:针对水溶性、局部有效的降眼压磺胺类化合物治疗青光眼的研究强调了磺胺基团在药物疗效中的作用。这项工作强调了磺胺类衍生物,包括6-氯吡啶-2-磺酰胺,在创造治疗剂方面的广泛适用性(Scozzafava et al., 1999)。
材料科学
- 自组装非共价异二金属d-f配合物:一项关于自组装异二金属结构中电子吸引性磺胺基团的电子效应的研究突出了这些基团对光学和磁性能的影响。这项研究为利用磺胺类衍生物对材料进行功能化提供了见解,用于先进应用(Edder et al., 2000)。
晶体学
- 结构分析:对6-氯-N-(吡啶-4-基甲基)吡啶-3-磺酰胺的晶体结构进行了分析,提供了有关分子排列和氢键的细节,这对于理解这类化合物的化学行为和反应性至关重要(Suchetan et al., 2013)。
作用机制
Target of Action
The primary target of 6-Chloropyridine-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
6-Chloropyridine-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibition of this reaction by 6-Chloropyridine-2-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial replication .
Biochemical Pathways
The action of 6-Chloropyridine-2-sulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, 6-Chloropyridine-2-sulfonamide blocks the production of folic acid, a vital component in the synthesis of nucleic acids and amino acids . This disruption in the biochemical pathway leads to the inhibition of bacterial growth and replication .
Pharmacokinetics
Sulfonamides, the class of drugs to which 6-chloropyridine-2-sulfonamide belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The molecular and cellular effects of 6-Chloropyridine-2-sulfonamide’s action result in the inhibition of bacterial growth and replication . By competitively inhibiting the enzyme dihydropteroate synthetase, 6-Chloropyridine-2-sulfonamide prevents the synthesis of folic acid, a crucial component for bacterial growth . This leads to the cessation of bacterial replication and ultimately to the death of the bacterial cell .
生化分析
Biochemical Properties
6-Chloropyridine-2-sulfonamide plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can affect metabolic pathways and cellular processes. The compound’s sulfonamide group is particularly important for its interaction with enzymes, as it can form hydrogen bonds and other interactions that stabilize the enzyme-inhibitor complex .
Cellular Effects
6-Chloropyridine-2-sulfonamide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins . These effects can lead to alterations in cellular metabolism, including changes in the flux of metabolic pathways and the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of 6-Chloropyridine-2-sulfonamide involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, which prevents the enzymes from catalyzing their reactions. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for binding to the active site, or non-competitive inhibition, where the compound binds to a different site on the enzyme and alters its conformation . Additionally, 6-Chloropyridine-2-sulfonamide can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloropyridine-2-sulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloropyridine-2-sulfonamide is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 6-Chloropyridine-2-sulfonamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes. For example, high doses of 6-Chloropyridine-2-sulfonamide can lead to toxic effects, such as cell death or tissue damage . Additionally, threshold effects may be observed, where a certain dosage is required to elicit a measurable response in the animal model.
Metabolic Pathways
6-Chloropyridine-2-sulfonamide is involved in various metabolic pathways. It can interact with enzymes and cofactors that are important for the metabolism of other compounds. For instance, the compound can inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolic flux and the levels of specific metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of 6-Chloropyridine-2-sulfonamide within cells and tissues are important factors that influence its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, where it can exert its effects . The distribution of 6-Chloropyridine-2-sulfonamide within tissues can also affect its overall activity and toxicity.
Subcellular Localization
The subcellular localization of 6-Chloropyridine-2-sulfonamide is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 6-Chloropyridine-2-sulfonamide may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to affect gene expression . Alternatively, it may be localized to the mitochondria, where it can influence metabolic pathways and energy production.
属性
IUPAC Name |
6-chloropyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINHNCPJECYNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




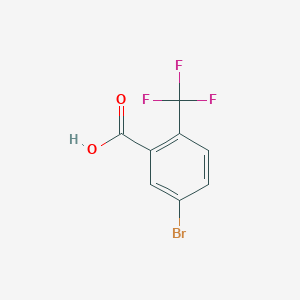

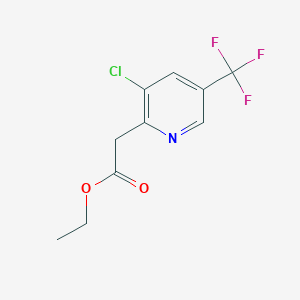
![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
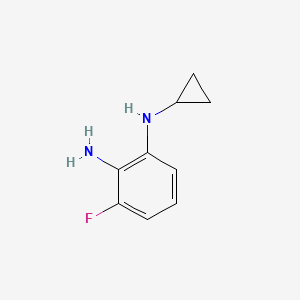
![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)


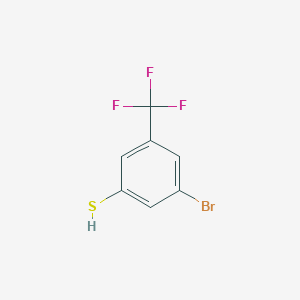

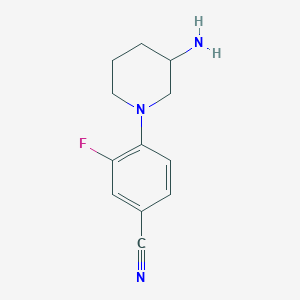
![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)
